2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H9F3O3 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxymethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-(3-(methoxymethoxy)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the methoxymethoxy group.
2,2,2-Trifluoro-1-phenylethanone: Another trifluoromethyl ketone with a different substitution pattern.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains additional trifluoromethyl groups
Uniqueness
2,2,2-Trifluoro-1-(3-(methoxymethoxy)phenyl)ethanone is unique due to the presence of both trifluoromethyl and methoxymethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-16-8-4-2-3-7(5-8)9(14)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
SKWZKBRJDKPFRV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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